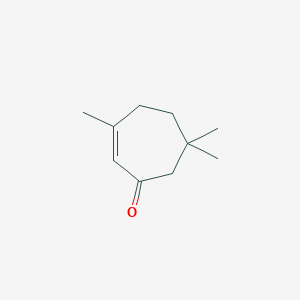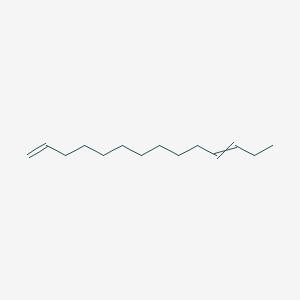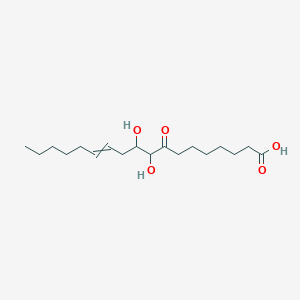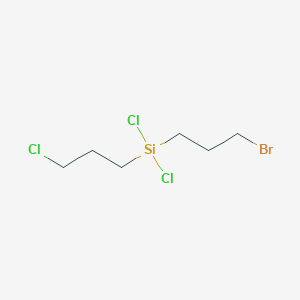
2-Cyclohepten-1-one, 3,6,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohepten-1-one, 3,6,6-trimethyl- is an organic compound with the molecular formula C10H16O It is a derivative of cycloheptenone, characterized by the presence of three methyl groups at positions 3, 6, and 6 on the cycloheptenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohepten-1-one, 3,6,6-trimethyl- can be synthesized through several methods. One common approach involves the regioselective reaction of 2-Cyclohepten-1-one with allyl indium reagent in the presence of trimethylsilyl chloride (TMSCl) . Another method includes the reaction with dibutylzinc (Bu2Zn) in the presence of catalytic amounts of copper(II) triflate (Cu(OTf)2) and CH2-bridged azolium salts to yield (S)-3-butylcycloheptanone .
Industrial Production Methods
Industrial production methods for 2-Cyclohepten-1-one, 3,6,6-trimethyl- are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohepten-1-one, 3,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cycloheptenones.
Aplicaciones Científicas De Investigación
2-Cyclohepten-1-one, 3,6,6-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohepten-1-one, 3,6,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl group plays a crucial role in its reactivity, allowing it to participate in Michael addition reactions and other nucleophilic attacks. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohepten-1-one: Lacks the three methyl groups present in 2-Cyclohepten-1-one, 3,6,6-trimethyl-.
2-Cyclopenten-1-one: A smaller ring structure with different reactivity and properties.
Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: A bicyclic compound with similar methyl substitutions but a different ring system.
Uniqueness
2-Cyclohepten-1-one, 3,6,6-trimethyl- is unique due to its specific ring structure and methyl substitutions, which confer distinct chemical properties and reactivity. These features make it valuable in various synthetic and research applications.
Propiedades
Número CAS |
132215-57-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3,6,6-trimethylcyclohept-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-4-5-10(2,3)7-9(11)6-8/h6H,4-5,7H2,1-3H3 |
Clave InChI |
OYEFOFOPQJHYMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)CC(CC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)

![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

